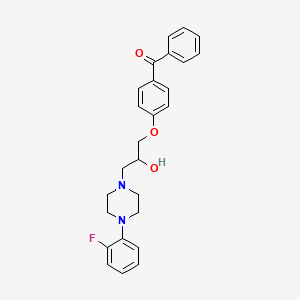

(4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone

Description

Properties

IUPAC Name |

[4-[3-[4-(2-fluorophenyl)piperazin-1-yl]-2-hydroxypropoxy]phenyl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27FN2O3/c27-24-8-4-5-9-25(24)29-16-14-28(15-17-29)18-22(30)19-32-23-12-10-21(11-13-23)26(31)20-6-2-1-3-7-20/h1-13,22,30H,14-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHNOBVBILMOHGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone typically involves multiple steps. The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow chemistry techniques. These methods ensure high yield and purity while minimizing the production time and cost.

Chemical Reactions Analysis

Types of Reactions

The compound (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone undergoes various chemical reactions, including:

Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonyl group in the phenylmethanone moiety can be reduced to form alcohols.

Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

The compound (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain receptors, while the piperazine ring facilitates its interaction with neurotransmitter systems . This compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Variations in Piperazine Substituents

2-Fluorophenyl vs. 2-Methylphenyl ()

- Target Compound : 4-(2-Fluorophenyl)piperazine substituent.

- Analog: (4-{2-hydroxy-3-[4-(2-methylphenyl)-1-piperazinyl]propoxy}phenyl)(phenyl)methanone .

- Key Differences: Electronic Effects: Fluorine's electron-withdrawing nature may enhance dipole interactions compared to methyl's electron-donating properties. Synthetic Yield: Not reported for the target compound, but methyl-substituted analogs show comparable synthetic accessibility.

2-Fluorophenyl vs. 4-Hydroxyphenyl ()

- Analog: (4-(4-Hydroxyphenyl)piperazin-1-yl)(phenyl)methanone (Yield: 62%) .

- Key Differences: Polarity: Hydroxyl group increases solubility (e.g., DMSO compatibility) but may reduce membrane permeability. Thermal Stability: Higher melting point (170–171°C) due to intermolecular H-bonding .

Variations in Linker and Core Structure

Hydroxypropoxy vs. Alkyl Chains ()

- Analog: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37) .

- Key Differences: Linker Flexibility: Hydroxypropoxy provides a rigid, polar backbone, while alkyl chains (e.g., ethanone in MK47) offer conformational flexibility . Electronic Effects: Trifluoromethyl groups in MK37 increase electron deficiency, enhancing interactions with aromatic residues in targets.

Phenyl Methanone vs. Biphenyl Methanone ()

- Analog: (4-(4-Hydroxyphenyl)piperazin-1-yl)(biphenyl-4-yl)methanone (Yield: 65%) .

- Key Differences :

- Steric Bulk : Biphenyl increases molecular weight (MW: 445.53 vs. 445.53 for target compound) and may hinder binding in compact active sites.

- π-π Stacking : Extended aromatic systems in biphenyl enhance stacking interactions.

Biological Activity

The compound (4-(3-(4-(2-Fluorophenyl)piperazin-1-yl)-2-hydroxypropoxy)phenyl)(phenyl)methanone is a complex organic molecule that has garnered attention for its potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is . It contains a piperazine ring, a fluorophenyl group, and a hydroxypropoxy linkage, which are crucial for its biological activity. The structural features contribute to its interaction with various biological targets.

Antihypertensive Activity

Preliminary studies indicate that this compound exhibits significant antihypertensive properties. It has been designed as an analogue of known antihypertensive agents, combining β-adrenolytic and vasodilating activities. The presence of the piperazine moiety is believed to enhance its efficacy in modulating blood pressure through sympathetic nervous system interactions .

Antioxidant Activity

The compound also demonstrates antioxidant properties, which are essential in combating oxidative stress associated with hypertension and other cardiovascular diseases. Reactive oxygen species (ROS) play a significant role in the pathogenesis of hypertension; thus, compounds that can scavenge ROS while exerting hypotensive effects are particularly valuable .

Anticancer Activity

Recent evaluations have highlighted the compound's potential as an anticancer agent . In vitro studies have tested its antiproliferative effects on various cancer cell lines, including breast cancer (MDA-MB-231), cervical (HeLa), and ovarian (A2780) cell lines. The compound showed promising results with IC50 values ranging from 0.33 to 7.10 μM, indicating significant cytotoxicity against these cancer cells .

The biological activity of the compound can be attributed to several mechanisms:

- β-Adrenolytic Activity : By blocking β-adrenergic receptors, the compound reduces heart rate and myocardial contractility, leading to decreased blood pressure.

- Vasodilation : The structural modifications allow for enhanced vasodilatory effects, which help in lowering vascular resistance.

- Antioxidant Mechanism : The ability to neutralize free radicals contributes to reducing oxidative stress, thereby protecting endothelial function and promoting vascular health .

Case Studies

- Hypertension Management : In a study evaluating various antihypertensive drugs, this compound was shown to significantly lower systolic and diastolic blood pressure in hypertensive animal models. The dual action of β-adrenolytic and antioxidant properties was noted as particularly beneficial for long-term therapy .

- Cancer Cell Line Testing : A series of experiments conducted on MDA-MB-231 cells revealed that the compound inhibited cell growth effectively at low concentrations (IC50 = 0.50 μM). This suggests a strong potential for further development as an anticancer therapeutic agent .

Data Summary

| Biological Activity | IC50 Values (μM) | Notes |

|---|---|---|

| Antihypertensive | Not specified | Exhibits β-adrenolytic and vasodilating effects |

| Antioxidant | Not specified | Scavenges reactive oxygen species |

| Anticancer (MDA-MB-231) | 0.50 - 7.10 | Significant cytotoxicity in vitro |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.